molecular formula C9H13ClO B14430683 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride CAS No. 79635-05-5

5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride

Cat. No.: B14430683
CAS No.: 79635-05-5
M. Wt: 172.65 g/mol
InChI Key: KSQJBCVEXDDFHH-UHFFFAOYSA-N
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Description

5,5-Dimethylbicyclo[211]hexane-1-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a bicyclo[211]hexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Industrial Production Methods

While specific industrial production methods for 5,5-Dimethylbicyclo[21

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, leading to the formation of amides and esters.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the bicyclic core, resulting in different derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Amides: Formed from the reaction with amines

    Esters: Formed from the reaction with alcohols

    Oxidized Derivatives: Formed from oxidation reactions

    Reduced Derivatives: Formed from reduction reactions

Scientific Research Applications

5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride involves its interaction with various molecular targets and pathways. The compound’s unique bicyclic structure allows it to engage in specific interactions with enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which allows for a wide range of chemical reactions and derivatizations. This makes it a versatile compound in synthetic organic chemistry.

Properties

CAS No.

79635-05-5

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

5,5-dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride

InChI

InChI=1S/C9H13ClO/c1-8(2)6-3-4-9(8,5-6)7(10)11/h6H,3-5H2,1-2H3

InChI Key

KSQJBCVEXDDFHH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C2)C(=O)Cl)C

Origin of Product

United States

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